Bis(3-fluorobenzoyl) peroxide

CAS No.:

Cat. No.: VC18332870

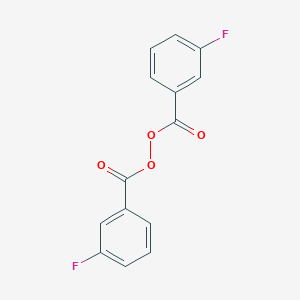

Molecular Formula: C14H8F2O4

Molecular Weight: 278.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8F2O4 |

|---|---|

| Molecular Weight | 278.21 g/mol |

| IUPAC Name | (3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate |

| Standard InChI | InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |

| Standard InChI Key | ZZCGKIXXOCAHNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F |

Introduction

Chemical Structure and Fundamental Properties

Bis(2-fluorobenzoyl) peroxide belongs to the diaryl peroxide class, with the molecular formula C₁₄H₈F₂O₄ and a molar mass of 278.21 g/mol. Its structure consists of two 2-fluorobenzoyl groups linked by a peroxide bridge (Fig. 1). The electron-withdrawing fluorine substituents at the ortho position enhance thermal stability while facilitating controlled radical generation during decomposition .

Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Purity (typical) | 98.5% | |

| Decomposition Temperature | 90–150°C | |

| Common Formulations | 50% paste in silicone oil/phthalate | |

| Stability | Sensitive to heat, friction, and shock |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process: (1) preparation of bis(2-fluorobenzoyl) peroxide via oxidative coupling and (2) formulation into a stabilized paste .

Step 1: Peroxide Formation

-

Reactants: 2-fluorobenzoyl chloride, hydrogen peroxide, sodium hydroxide.

-

Conditions:

-

Temperature: 10–15°C (prevents premature decomposition).

-

Reaction time: 60 minutes post-addition.

-

Step 2: Paste Formulation

-

Phlegmatizing Agents: Dimethyl silicone oil or phthalic esters (50–80 wt%).

-

Processing: Mixing followed by particle size reduction via three-roll milling .

Applications in Silicone Rubber Crosslinking

Mechanism of Action

Upon heating, bis(2-fluorobenzoyl) peroxide undergoes homolytic cleavage, generating 2-fluorobenzoyloxy radicals (Fig. 2). These abstract hydrogen atoms from silicone polymer chains, initiating crosslinking via radical recombination .

Advantages Over Dichlorinated Analogs

-

Higher Crosslinking Rate: Achieves equivalent cure states at 70% dosage compared to bis(2,4-dichlorobenzoyl) peroxide .

-

No Blooming: Fluorinated byproducts remain soluble, eliminating surface residue .

-

Broad Temperature Compatibility: Effective between 90°C and 150°C .

Performance in Methylvinyl Silicone Rubbers

Compression molding trials (120°C, 10 min) demonstrate:

Comparative Analysis with Alternative Peroxides

Bis(2-fluorobenzoyl) vs. Bis(2,4-dichlorobenzoyl) Peroxide

| Parameter | Bis(2-fluorobenzoyl) Peroxide | Bis(2,4-dichlorobenzoyl) Peroxide |

|---|---|---|

| Crosslinking Efficiency | 1.4× higher | Baseline |

| Surface Blooming | Absent | Present |

| Byproduct Toxicity | Lower (F vs. Cl) | Higher |

| Thermal Stability | Moderate | Higher |

Emerging Developments and Future Directions

Recent advances in radical trifluoromethoxylation (e.g., using bis(trifluoromethyl)peroxide ) highlight opportunities to adapt bis(2-fluorobenzoyl) peroxide for novel fluoropolymer syntheses. Challenges include improving low-temperature reactivity and expanding compatibility with high-performance silicones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume